molecular formula C9H8ClN3 B2585909 3-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole CAS No. 168968-40-9

3-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2585909
CAS No.: 168968-40-9
M. Wt: 193.63
InChI Key: UIZGKAWLCWVWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 3 and a methyl group at position 2. This scaffold is notable for its versatility in medicinal chemistry, as modifications to the triazole ring and substituents can significantly alter biological activity. The compound has been investigated for diverse pharmacological properties, including antioxidant, antimicrobial, and enzyme-inhibitory activities . Its synthesis typically involves cyclization reactions, such as the condensation of hydrazides with aldehydes or ketones, followed by functionalization steps like Schiff base formation or reduction .

Properties

IUPAC Name

3-(4-chlorophenyl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZGKAWLCWVWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzohydrazide with acetic anhydride and methyl isocyanate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring.

Reaction Conditions:

    Temperature: 80-100°C

    Solvent: Acetic acid or ethanol

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Metalation and Subsequent Functionalization

This triazole undergoes regioselective metalation using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases, enabling precise functionalization at specific positions.

Key Reactions:

  • Double Magnesiation : Treatment with TMPMgCl·LiCl (4.0 equiv, 0°C, 30 min) followed by trapping with cyclohexyl bromide yields 3-(4-chlorophenyl)-4-methyl-5-cyclohexyl-4H-1,2,4-triazole (73% yield) .

  • Negishi Cross-Coupling : Transmetalation to zinc and coupling with 4-iodoanisole produces 3-(4-chlorophenyl)-4-methyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole (52% yield) .

Conditions:

Reaction TypeBaseElectrophileTemperatureYield
AlkylationTMPMgCl·LiClCyclohexyl bromide0°C73%
ArylationTMPZnCl·LiCl4-Iodoanisole40°C52%

Electrophilic Substitution Reactions

The triazole’s sulfur atom and NH groups participate in nucleophilic substitutions.

Examples:

  • Propargylation : Reaction with propargyl bromide under NaH/DMF conditions generates 3-(4-chlorophenyl)-4-methyl-5-propargyl-4H-1,2,4-triazole , a precursor for click chemistry .

  • Schiff Base Formation : Condensation with 4-methoxybenzaldehyde yields 3-(4-chlorophenyl)-4-methyl-5-(4-methoxybenzylidene)-4H-1,2,4-triazole (87% yield) .

Key Data:

  • Schiff Base Synthesis :

    • Substrate: 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

    • Reagent: 4-Methoxybenzaldehyde

    • Solvent: Ethanol

    • Yield: 87% .

Heterocyclic Coupling and Cyclization

The triazole scaffold undergoes cyclization to form fused heterocycles.

Notable Reaction:

  • Copper-Catalyzed Cyclization : Treatment of N-2-iodobenzyl-protected triazole with TMPZnCl·LiCl (1.5 equiv, 0°C, 30 min) and subsequent Cu catalysis yields 5H- triazolo[5,1-a]isoindole (94% yield) .

Mechanism:

  • Zincation at the triazole’s C5 position.

  • Copper-mediated Ullmann-type coupling with iodobenzene.

Biological Activity-Driven Modifications

Derivatives of this triazole show enhanced bioactivity through targeted substitutions:

Antibacterial Derivatives:

  • Ciprofloxacin Hybrids : Coupling with fluoroquinolones via a triazole linker improves activity against MRSA (MIC = 0.25 µg/mL vs. 1 µg/mL for clinafloxacin) .

  • Mannich Bases : Reaction with morpholine and formaldehyde produces water-soluble derivatives with improved pharmacokinetics .

Activity Data:

DerivativeTarget PathogenMIC (µg/mL)Reference
Ciprofloxacin-triazoleMRSA0.25
Morpholine Mannich baseE. coli5

Synthetic Protocols and Optimization

Multi-Step Synthesis:

  • Hydrazide Formation : 3-Bromobenzoic acid → methyl ester → benzohydrazide .

  • Cyclization : Hydrazide cyclizes to 1,2,4-triazole-3-thiol under basic conditions .

  • Coupling : Thiol reacts with 2-chloro-N-phenylpropanamide derivatives (LiH/DMF, 24 h) .

Yield Optimization:

  • Use of LiH as a base in DMF increases coupling efficiency (yields: 70–87%) .

Spectroscopic Characterization

  • IR : Strong absorption at 1600–1650 cm⁻¹ (C=N stretch) .

  • ¹H NMR : Singlet at δ 3.5 ppm (N-CH₃), multiplet at δ 7.2–7.8 ppm (aromatic protons) .

Scientific Research Applications

Antibacterial Applications

Triazole derivatives, including 3-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole, have been extensively studied for their antibacterial properties. Research indicates that compounds containing the triazole core exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial efficacy is attributed to the ability of these compounds to inhibit bacterial enzymes and disrupt cellular processes. For instance, derivatives with chlorophenyl substitutions have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
  • Case Study : A study demonstrated that this compound derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin and levofloxacin . The SAR (Structure-Activity Relationship) analysis indicated that specific substitutions at the 4-position of the triazole ring significantly influenced antibacterial potency.

Antifungal Properties

In addition to antibacterial effects, triazoles are recognized for their antifungal activity. The compound has been tested against various fungal strains:

  • Efficacy Against Fungi : Compounds derived from this compound have demonstrated effectiveness against Candida albicans and other pathogenic fungi. The antifungal mechanism involves disrupting ergosterol synthesis in fungal cell membranes .
  • Research Findings : Studies have shown that certain derivatives possess antifungal activity comparable to established antifungal agents like fluconazole . This highlights their potential as alternative treatments for fungal infections.

Anticancer Activity

Triazole derivatives are emerging as promising candidates in cancer therapy due to their ability to induce cytotoxic effects in various cancer cell lines.

  • Mechanism of Action : The anticancer properties are often linked to the induction of apoptosis and cell cycle arrest in tumor cells. For instance, a derivative of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole was found to selectively inhibit melanoma cell growth while sparing normal cells .
  • Clinical Relevance : The selective cytotoxicity observed in studies suggests that these compounds could be developed into effective chemotherapeutic agents with reduced side effects compared to conventional therapies .

Other Therapeutic Applications

Beyond antibacterial and anticancer properties, triazoles have shown potential in several other therapeutic areas:

  • Anti-inflammatory and Analgesic Effects : Some studies indicate that triazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • Antiviral Activity : Research has also explored the antiviral potential of triazoles against various viral pathogens. Certain derivatives have demonstrated activity against HIV and other viruses through mechanisms that disrupt viral replication .

Summary Table of Applications

ApplicationActivityNotable Findings
AntibacterialEffective against Gram-positive/negative bacteriaMICs as low as 0.25 µg/mL against MRSA
AntifungalActive against Candida speciesComparable efficacy to fluconazole
AnticancerInduces apoptosis in cancer cellsSelective toxicity towards melanoma cells
Anti-inflammatoryInhibits pro-inflammatory cytokinesPotential for treating inflammatory diseases
AntiviralDisrupts viral replicationActivity against HIV and other viruses

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Antioxidant Activity

Derivatives of 3-(4-chlorophenyl)-4H-1,2,4-triazole with pyridinyl and aryl substituents (e.g., 3b, 3f, 4h in ) exhibit enhanced antioxidant activity compared to standard antioxidants like BHA and BHT. For instance:

  • 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(2-hydroxy-5-methoxybenzylideneamino)-4H-1,2,4-triazole (4h) showed 75.4% inhibition of lipid peroxidation at 50 µg/mL, surpassing BHT (67.8%) .
  • Substituents such as hydroxy, methoxy, and halogens (e.g., 4-chloro) enhance radical scavenging by donating electrons or stabilizing reactive intermediates .

Comparison with Analogous Triazoles :

  • 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole () replaces the pyridinyl group with an adamantyl moiety and introduces a sulfanyl group.

Antimicrobial Activity

  • 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) () incorporates a benzoxazole-thione moiety, demonstrating moderate antimicrobial activity. The thione (C=S) group may disrupt microbial cell membranes via sulfur interactions .

Metabolic Stability

  • Introduction of a methyl group at position 4 (as in the parent compound) reduces metabolic degradation compared to non-methylated analogs. For example, 3-(3-ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole (S10) () retains stability under oxidative conditions due to steric shielding by the methyl group .

Key Observations :

  • Schiff Base Derivatives (e.g., compounds 3a–3h in ) are synthesized via refluxing with aldehydes, yielding 60–75% after recrystallization. Reduction with NaBH₄ produces secondary amines (e.g., 4a–4h ) with improved solubility .
  • Sulfur-Containing Derivatives (e.g., sulfanyl or thione groups) require nucleophilic substitution or oxidation steps, as seen in and . These groups enhance interactions with biological targets but may reduce aqueous solubility .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (e.g., nitro, chloro): Increase oxidative stability and binding affinity to enzymes. For example, the nitro group in 3-(3-ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole enhances resonance stabilization .
  • Bulky Substituents (e.g., adamantyl): Improve selectivity for hydrophobic enzyme pockets but may limit membrane permeability. The adamantyl group in increases molecular weight (MW = 457.94 g/mol) compared to the parent compound (MW = 223.68 g/mol) .

Biological Activity

The compound 3-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole is part of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities. They have been incorporated into various therapeutic agents including antifungals (e.g., itraconazole), antivirals (e.g., ribavirin), and anticancer drugs (e.g., letrozole) . The structural diversity of triazoles allows for modifications that enhance their biological efficacy.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study found that derivatives containing the triazole core showed significant activity against both Gram-positive and Gram-negative bacteria. Specifically:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 5 µg/mL against E. coli and Bacillus subtilis, comparable to standard antibiotics like ceftriaxone .
  • The introduction of substituents such as chlorine or bromine at specific positions on the phenyl ring enhanced the antibacterial activity of these compounds .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacteria TestedMIC (µg/mL)Zone of Inhibition (mm)
3-(4-chlorophenyl)-4-methylE. coli522
Bacillus subtilis520
4-amino-5-aryl triazolesStaphylococcus aureus1025
Pseudomonas aeruginosa818

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has also been extensively studied. Compounds derived from this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Key Findings:

  • Inhibition of COX Enzymes : Some derivatives exhibited selective inhibition of COX-2 over COX-1, indicating potential for treating inflammatory conditions with reduced gastrointestinal side effects .
  • Oxidative Stress Reduction : These compounds also showed the ability to decrease levels of reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS), further supporting their anti-inflammatory profile .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a derivative of this compound was tested against melanoma cells and demonstrated significant cytotoxicity .

Research Insights:

  • Mechanism of Action : The compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Comparative Efficacy : In vitro assays revealed that certain derivatives were more effective than conventional chemotherapeutics in inhibiting tumor cell proliferation.

Case Studies

A comprehensive study conducted by Gadegoni et al. synthesized various triazole derivatives and evaluated their biological activities. The findings indicated that compounds with a chlorophenyl moiety consistently exhibited enhanced antibacterial and anticancer activities compared to their non-substituted counterparts .

Another notable investigation focused on the synthesis and evaluation of new triazole derivatives containing a propanoic acid moiety. These compounds demonstrated significant anti-inflammatory effects and were effective against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, 4-amino intermediates (e.g., 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole) are refluxed with aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by crystallization from ethanol-water mixtures . Key parameters include solvent polarity (DMSO for high-temperature reactions), stoichiometric ratios (1:1 molar ratio of aldehyde to triazole precursor), and purification via column chromatography or recrystallization. Yield optimization (~65–84%) depends on controlling reaction time and temperature .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Characteristic peaks include C=N stretching (1550–1603 cm⁻¹) and aromatic C-H bending (730–850 cm⁻¹). The absence of NH stretches (3200–3300 cm⁻¹) in Schiff base derivatives confirms successful imine formation .
  • NMR : In 1^1H NMR, aromatic protons appear at δ 7.2–8.7 ppm (integration varies with substitution pattern), while methyl groups on the triazole ring resonate at δ 2.3–2.5 ppm. 13^{13}C NMR shows triazole carbons at 140–160 ppm and aryl carbons at 120–135 ppm .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound, such as antioxidant or antimicrobial potential?

  • Methodological Answer :

  • Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays at concentrations of 10–100 μM, comparing inhibition rates to standards like BHA/BHT. IC₅₀ values for active derivatives range from 25–50 μM .
  • Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 μg/mL suggest promising activity .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX, OLEX2) resolve contradictions in molecular geometry predictions for this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX suite programs (SHELXL for refinement, SHELXS for structure solution) resolves discrepancies between computational models (DFT) and experimental data. For example, torsional angles of the chlorophenyl group may deviate by 5–10° from DFT-optimized geometries due to crystal packing effects. OLEX2 integrates refinement and analysis tools to validate hydrogen bonding (e.g., N–H⋯S interactions) and π-π stacking distances (3.5–4.0 Å) .

Q. What computational strategies (e.g., DFT, molecular docking) predict the binding mechanisms of this compound to biological targets like tyrosinase or bacterial enzymes?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV indicate redox activity). Mulliken charges on the triazole ring (-0.3 to -0.5 e) highlight nucleophilic sites .
  • Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., mushroom tyrosinase, PDB ID 2Y9X). Key residues (e.g., His263, Cu ions) form hydrogen bonds (2.8–3.2 Å) with triazole NH groups, while chlorophenyl moieties occupy hydrophobic pockets .

Q. How do substituent variations (e.g., halogens, aryl groups) on the triazole ring influence bioactivity, and what statistical models quantify these structure-activity relationships (SAR)?

  • Methodological Answer :

  • SAR Analysis : Para-substituted electron-withdrawing groups (e.g., -Cl, -F) enhance antioxidant activity (IC₅₀ reduced by 30% vs. unsubstituted analogs) due to increased electrophilicity. QSAR models (e.g., MLR, PLS) correlate descriptors like logP (1.5–2.5) and polar surface area (60–80 Ų) with bioactivity .
  • Synthetic Modifications : Introduce 4-chlorobenzylideneamino groups via Schiff base formation (reflux in ethanol/acetic acid) to improve membrane permeability (cLogP ~3.0) .

Data Contradiction and Resolution

Q. How should researchers address conflicting NMR data for triazole derivatives, such as unexpected splitting or missing peaks?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Solutions include:

  • Variable Temperature NMR : Identify tautomers (e.g., 1,2,4-triazole vs. 1,3,4-isomer) by observing peak coalescence at elevated temperatures (e.g., 80°C in DMSO-d₆) .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., 7.2–7.6 ppm) via 1^1H-1^1H coupling and 1^1H-13^{13}C correlations .

Tables for Key Data

Table 1 : Representative Antioxidant Activities of Triazole Derivatives

CompoundDPPH IC₅₀ (μM)FRAP Activity (μM Fe²⁺/g)Reference
3-(4-Cl-Ph)-4-Me-4H-Triazole28.5420
4-(4-Cl-Bn) Derivative22.1510

Table 2 : Crystallographic Parameters for a Representative Derivative

ParameterValue
Space GroupP2₁/c
a, b, c (Å)8.21, 15.73, 12.09
R-factor (%)3.82

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.